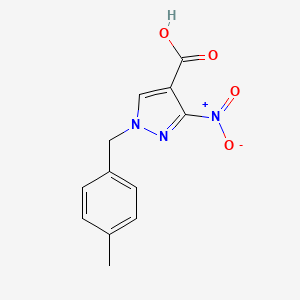

1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC13581795

Molecular Formula: C12H11N3O4

Molecular Weight: 261.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11N3O4 |

|---|---|

| Molecular Weight | 261.23 g/mol |

| IUPAC Name | 1-[(4-methylphenyl)methyl]-3-nitropyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H11N3O4/c1-8-2-4-9(5-3-8)6-14-7-10(12(16)17)11(13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17) |

| Standard InChI Key | LNLZKFLVYPJCNP-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O |

| Canonical SMILES | CC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O |

Introduction

1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a synthetic organic compound belonging to the pyrazole class. It features a pyrazole ring substituted with a nitro group, a methylbenzyl group, and a carboxylic acid moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry and agrochemicals.

Synthesis Pathway

-

Starting Materials: Pyrazole derivatives

-

Reaction Conditions: Various conditions depending on the specific synthesis route

-

Product Yield: Varies based on the efficiency of the synthesis method

Biological Activities and Applications

1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid exhibits diverse biological activities, which make it a candidate for applications in both medicinal chemistry and agrochemicals. The specific biological activities can vary depending on the substituents on the pyrazole ring.

Biological Activities

-

Antimicrobial Activity: Potential use against certain microorganisms

-

Antifungal Activity: Possible applications in controlling fungal growth

-

Pharmacological Effects: Under investigation for potential therapeutic uses

Comparison with Similar Compounds

Similar compounds to 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid include other pyrazole derivatives with different substituents. These variations can significantly affect the biological activity and chemical reactivity of the compounds.

Comparison Table

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid | C12H11N3O4 | Methylbenzyl group influences biological activity |

| Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate | C13H12ClN3O4 | Chlorine substituent may enhance biological activity |

| Methyl 1-(4-methoxybenzyl)-3-nitro-1H-pyrazole-4-carboxylate | C13H13N3O5 | Methoxy group affects solubility and reactivity |

Research Findings and Future Directions

Research into 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is ongoing, focusing on its interaction mechanisms and potential applications. Future studies may explore its efficacy in various biological systems and its potential as a lead compound for drug development.

Research Directions

-

Mechanistic Studies: Investigating how the compound interacts with biological targets.

-

Application Development: Exploring its use in medicinal chemistry and agrochemicals.

-

Derivative Synthesis: Developing new compounds with modified substituents to enhance activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume